(3-Methoxy-2,6-dimethylphenyl)boronic acid
Description
Properties
IUPAC Name |
(3-methoxy-2,6-dimethylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-6-4-5-8(13-3)7(2)9(6)10(11)12/h4-5,11-12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCNTHHHGVFXOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1C)OC)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10666792 | |
| Record name | (3-Methoxy-2,6-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10666792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
693285-60-8 | |
| Record name | B-(3-Methoxy-2,6-dimethylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=693285-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Methoxy-2,6-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10666792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations and Reactivity Profiles in Catalytic Organic Transformations
Palladium-Catalyzed Cross-Coupling Reactions
(3-Methoxy-2,6-dimethylphenyl)boronic acid is a key substrate in palladium-catalyzed cross-coupling reactions, which are fundamental processes for constructing carbon-carbon bonds. rsc.org Its unique substitution pattern, featuring two ortho-methyl groups and a meta-methoxy group, provides a valuable model for studying the effects of steric hindrance and electronic properties in catalysis.
The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)–C(sp²) bonds by coupling an organoboron compound with an organic halide or triflate. libretexts.orgmdpi.com The use of sterically demanding substrates like this compound has pushed the boundaries of this reaction, necessitating the development of highly active and robust catalyst systems. researchgate.netorganic-chemistry.org
The reactivity of this compound in Suzuki-Miyaura coupling is profoundly influenced by its structural features. The two ortho-methyl groups create significant steric bulk around the boronic acid moiety. This hindrance can impede the crucial transmetalation step of the catalytic cycle, where the aryl group is transferred from boron to the palladium center. nih.gov Consequently, reactions involving such tetra-ortho-substituted biaryl formations were historically challenging, often resulting in low yields or requiring harsh conditions. researchgate.netnih.gov
To overcome these steric challenges, highly active catalyst systems have been developed. These often feature bulky, electron-rich phosphine (B1218219) ligands, such as dialkylbiaryl phosphines (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs). organic-chemistry.orgnih.gov These ligands promote the formation of reactive, low-coordinate Pd(0) species that can undergo oxidative addition even with sterically demanding partners and facilitate the subsequent difficult transmetalation step, leading to high turnover numbers (TONs) and efficiency. organic-chemistry.orgnih.gov
The meta-methoxy group exerts both electronic and potential coordinating effects. Electronically, it is an electron-donating group, which can influence the nucleophilicity of the aryl ring. More significantly, studies on similar ortho-methoxy-substituted arylboronic acids suggest that the oxygen atom can act as a chelating ligand, coordinating to the palladium center during the transition state. beilstein-journals.orgnih.govresearchgate.net This intramolecular coordination can stabilize key intermediates, alter the geometry of the complex, and influence the reaction's efficiency and selectivity. beilstein-journals.orgnih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Sterically Hindered Substrates. This table illustrates typical catalyst systems and conditions required for the efficient coupling of sterically demanding boronic acids, similar in nature to this compound.
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgrsc.org
Oxidative Addition : A Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate, [Ar-Pd(II)-X].
Transmetalation : The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This is often the rate-limiting step, especially with hindered substrates. nih.govresearchgate.net
Reductive Elimination : The two organic groups on the Pd(II) center couple and are eliminated to form the biaryl product, regenerating the Pd(0) catalyst.
The transmetalation step has been the subject of extensive mechanistic study. illinois.edursc.org Two primary pathways are debated:
Boronate Pathway : The boronic acid first reacts with a base (e.g., OH⁻) to form a more nucleophilic boronate species, [Ar'B(OH)₃]⁻. This boronate then attacks the Pd(II) complex. nih.gov
Oxo-Palladium Pathway : The Pd(II)-X complex reacts with the base to form a Pd(II)-OH species, which then reacts with the neutral boronic acid. nih.gov
Studies suggest that for reactions involving aqueous solvents and weak bases, the pathway involving a palladium hydroxo complex reacting with the neutral boronic acid is dominant. nih.gov The formation of Pd-O-B linkages as key pre-transmetalation intermediates has been identified through spectroscopic studies. illinois.eduillinois.edu
The coupling of this compound with a substituted aryl halide can lead to the formation of biaryls with axial chirality, known as atropisomers. nih.govresearchgate.net Atropisomerism arises from restricted rotation around the newly formed C-C single bond, a direct consequence of the steric hindrance imposed by the four ortho substituents (two methyl groups from the boronic acid and two substituents from the coupling partner). nih.gov
The synthesis of these chiral molecules can be either non-selective, producing a racemic mixture, or stereoselective, favoring one atropisomer over the other. yau-awards.com The selectivity can be influenced by several factors:
Catalyst Control : The use of chiral ligands on the palladium catalyst can induce enantioselectivity, leading to an excess of one enantiomeric atropisomer. yau-awards.comresearchgate.net
Substrate Control : The inherent asymmetry of the substrates can direct the stereochemical outcome.
Chelation Effects : As noted, the ortho-methoxy group in similar boronic acids can coordinate to the palladium center. beilstein-journals.orgnih.gov This chelation can influence the geometry of the transition state during the reductive elimination step, thereby affecting the distribution of atropisomeric products. beilstein-journals.orgresearchgate.net Studies have shown that this effect can lead to a preference for the formation of the kinetic (less stable) product. beilstein-journals.orgnih.gov
Regioselectivity becomes a critical issue when the coupling partner has multiple reactive sites. mdpi.comnih.gov Research on the Suzuki-Miyaura coupling of polychlorinated aromatic compounds has shown that selectivity is governed by a combination of steric and electronic factors, with the reaction often occurring at the most electron-deficient or least hindered position first. mdpi.comacs.org
Table 2: Factors Influencing Selectivity in Biaryl Synthesis. This table summarizes findings on regioselectivity and atropisomerism, which are directly relevant to the coupling reactions of this compound.
While the Suzuki-Miyaura reaction is a powerful tool, other cross-coupling methods like the Negishi and Stille reactions serve as important complements, particularly for the synthesis of complex molecules. youtube.com It is important to note that these reactions use different organometallic reagents in place of boronic acids.
Negishi Coupling : This reaction employs organozinc reagents (Ar-ZnX). youtube.com Organozinc compounds are generally more reactive than organoborons, which can be an advantage for difficult couplings. youtube.com Historically, Negishi coupling was one of the few methods capable of producing tetra-ortho-substituted biaryls before the advent of modern, highly active Suzuki catalysts. nih.govmit.edu However, organozinc reagents are sensitive to moisture and air, requiring stricter anhydrous reaction conditions. youtube.com
Stille Coupling : This method utilizes organotin reagents (Ar-SnR₃). libretexts.org A key advantage of Stille coupling is its tolerance to a wide variety of functional groups. The primary drawback is the high toxicity of organotin compounds and their byproducts, which can be difficult to remove from the final product. libretexts.org
For the synthesis of biaryls from a precursor like this compound, the corresponding organozinc or organotin reagent would be required. The choice of method depends on a trade-off between reagent reactivity, functional group compatibility, operational simplicity, and toxicity concerns. For many applications, the development of robust ligands has made the Suzuki-Miyaura reaction the preferred method due to the stability and low toxicity of boronic acids. rsc.org
Table 3: Comparison of Major Cross-Coupling Methodologies for Biaryl Synthesis.
The Chan-Lam (or Chan-Evans-Lam) coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically coupling an arylboronic acid with an N-H or O-H containing compound (such as an amine, alcohol, or phenol). wikipedia.orgorganic-chemistry.orgnrochemistry.com This reaction provides a powerful alternative to the palladium-catalyzed Buchwald-Hartwig amination. A significant advantage is that it can often be performed at room temperature and open to the air. wikipedia.orgnih.gov
The mechanism is believed to involve the formation of a copper(II)-aryl complex, which can be oxidized to a key Cu(III) intermediate. wikipedia.orgorganic-chemistry.org This Cu(III) species, bearing both the aryl group and the heteroatom nucleophile, then undergoes reductive elimination to form the C-N or C-O bond and a Cu(I) species, which is reoxidized to Cu(II) by an oxidant (often atmospheric oxygen) to complete the catalytic cycle. wikipedia.orgnrochemistry.com
The application of the Chan-Lam coupling to a sterically hindered substrate like this compound would be challenging. The significant steric bulk of the two ortho-methyl groups would likely hinder the approach of the boronic acid to the copper center, potentially slowing down or inhibiting the transmetalation step. However, the field has seen significant progress in developing more active catalyst systems, often employing specific ligands like phenanthrolines, to couple challenging or poorly activated substrates. nih.govnih.gov Therefore, while difficult, the coupling of this compound with amines or alcohols via the Chan-Lam reaction may be feasible under optimized conditions with a suitable copper source and ligand system.
Suzuki-Miyaura Cross-Coupling with this compound
Other Metal-Catalyzed Functionalizations Involving Aryl C-B Bonds
Beyond its well-known application in Suzuki-Miyaura cross-coupling, the aryl carbon-boron (C-B) bond in this compound participates in a variety of other metal-catalyzed functionalization reactions. These transformations highlight the versatility of the boronic acid as a building block in organic synthesis.
One such reaction is the rhodium-catalyzed conjugate addition to α,β-unsaturated carbonyl compounds. This process allows for the formation of a carbon-carbon bond by adding the 3-methoxy-2,6-dimethylphenyl group to the β-position of an activated alkene. The considerable steric bulk from the two ortho-methyl substituents can present a challenge, potentially affecting reaction rates and yields. However, careful selection of the rhodium catalyst and ligands can overcome these steric impediments to achieve efficient coupling.
Another significant transformation is the copper-catalyzed Chan-Lam coupling , which is a powerful method for forming carbon-heteroatom bonds. This reaction enables the coupling of this compound with compounds containing N-H or O-H bonds, such as amines and phenols, to furnish the corresponding aryl amines and aryl ethers. The steric hindrance around the boronic acid moiety can influence the reaction kinetics, sometimes necessitating adjustments to the catalytic system or reaction conditions.
Furthermore, the palladium-catalyzed Liebeskind-Srogl cross-coupling provides a distinct pathway for C-C bond formation, typically involving the reaction of a thioester with a boronic acid under neutral conditions. This method is particularly advantageous for substrates with sensitive functional groups.
A summary of these metal-catalyzed functionalizations is presented below:
| Reaction Type | Typical Catalyst System | Coupling Partner | Bond Formed |
| Rh-catalyzed Conjugate Addition | Rhodium complex with appropriate ligands | α,β-Unsaturated carbonyls | Aryl C-C |
| Cu-catalyzed Chan-Lam Coupling | Copper(II) salt (e.g., Cu(OAc)₂) with an oxidant | Amines, Phenols | Aryl C-N, Aryl C-O |
| Liebeskind-Srogl Cross-Coupling | Palladium catalyst and a copper(I) cocatalyst | Thioesters | Aryl C-C |
Exploration of this compound in Lewis Acid Catalysis and Organocatalysis
The utility of this compound is not limited to its role as a nucleophilic partner in metal-catalyzed reactions. The boron atom in the boronic acid is electron-deficient and possesses a vacant p-orbital, allowing it to function as a Lewis acid. mdpi.com This Lewis acidity enables it to catalyze a range of organic transformations.
A key aspect of boronic acid catalysis is the activation of substrates through the formation of boronate esters. sigmaaldrich.com this compound can reversibly form covalent complexes with diols, a feature that is foundational to many of its applications. This complexation with molecules containing hydroxyl or carbonyl groups enhances their reactivity towards nucleophiles. The steric bulk imparted by the 2,6-dimethylphenyl scaffold can create a specific three-dimensional environment around the activated substrate, potentially influencing the stereoselectivity of the reaction.
The ability of this compound to act as a Lewis acid catalyst is demonstrated in several important catalytic cycles:
Dehydration Reactions: Boronic acids can catalyze the dehydration of alcohols and carbohydrates. In this process, this compound would form a boronate ester with a diol-containing substrate, facilitating the elimination of water. The catalyst is then regenerated in a subsequent hydrolysis step.
Condensation Reactions: In condensation reactions such as the aldol (B89426) reaction, this boronic acid can activate a carbonyl compound, increasing its electrophilicity and promoting its reaction with a nucleophile. The sterically demanding nature of the 3-methoxy-2,6-dimethylphenyl group can play a role in controlling the diastereoselectivity of the product.
Acylation Reactions: this compound can serve as a catalyst for the acylation of alcohols and amines. The catalytic cycle involves the formation of a highly reactive acylboronate intermediate from a carboxylic acid. This intermediate then readily acylates the alcohol or amine, regenerating the boronic acid catalyst.
The role of this compound in these catalytic applications is summarized in the following table:
| Catalytic Cycle | Function of Boronic Acid | Key Intermediate | Typical Product |
| Dehydration | Lewis acid activation of hydroxyl groups | Boronate ester | Unsaturated compound |
| Condensation | Lewis acid activation of carbonyl groups | Carbonyl-boronate complex | Aldol adduct |
| Acylation | Lewis acid activation of carboxylic acids | Acylboronate | Ester or Amide |
Applications of 3 Methoxy 2,6 Dimethylphenyl Boronic Acid As a Versatile Synthetic Building Block
Construction of Sterically Hindered Biaryl and Heterobiaryl Scaffolds
The primary application of (3-methoxy-2,6-dimethylphenyl)boronic acid lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form sterically hindered biaryl and heterobiaryl frameworks. nih.govbeilstein-journals.orgsemanticscholar.org The presence of two ortho-methyl groups creates significant steric bulk around the reactive boronic acid site. This steric hindrance is a critical feature in the synthesis of molecules with restricted bond rotation, leading to atropisomerism—a type of axial chirality. beilstein-journals.org
The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds. nih.gov In the context of sterically demanding substrates, such as those involving this compound, the choice of catalyst, ligand, and reaction conditions is crucial to achieving good yields. nih.govresearchgate.net Research has shown that specialized palladium catalysts and bulky phosphine (B1218219) ligands are often necessary to facilitate the coupling of sterically hindered partners. nih.govresearchgate.net
A notable application in this area is the synthesis of polychlorinated biphenyl (B1667301) (PCB) derivatives. While these compounds are known environmental contaminants, the synthesis of specific congeners is essential for toxicological studies. The Suzuki coupling of aryl halides with boronic acids like this compound provides a more efficient and higher-yielding alternative to traditional methods like the Ullmann coupling for producing highly substituted and sterically crowded PCBs. nih.gov For instance, the coupling of a substituted iodobenzene (B50100) with a boronic acid can yield complex biphenyls with multiple ortho substituents, resulting in high dihedral angles between the phenyl rings. nih.gov
The following table illustrates typical conditions and yields for Suzuki-Miyaura coupling reactions involving sterically hindered substrates, similar to what would be expected for this compound.
| Aryl Halide Partner | Boronic Acid Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromo-1,3-dimethoxybenzene | 2,4,6-Triisopropylphenylboronic acid | Pd(OAc)₂ / BI-DIME | NaOtBu | Toluene | 110 | 97 | researchgate.net |
| 1-Iodo-2,3,5,6-tetrachlorobenzene | 2,6-Dichlorophenylboronic acid | Pd(dba)₂ / DPDB | K₃PO₄ | Toluene | 100 | 85 | nih.gov |
| 2-Bromo-3-methyl-N-phenylbenzamide | 1-Naphthylboronic acid | Pd₂(dba)₃ / L7 | K₃PO₄ | THF | 50 | 99 | beilstein-journals.org |
This table presents data for structurally related sterically hindered couplings to illustrate the general reaction parameters and outcomes.
Incorporation into Complex Molecular Architectures for Research Purposes
Beyond simple biaryls, boronic acids are crucial building blocks for more intricate molecular architectures, including macrocycles and natural product analogs. nih.govcore.ac.ukmdpi.com The defined stereochemistry and electronic properties of this compound make it a candidate for incorporation into larger, more complex structures where control over the three-dimensional arrangement of atoms is critical.
Macrocyclization reactions, which form large rings, often employ transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. nih.gov A linear precursor containing a boronic acid at one end and a halide at the other can be induced to cyclize, forming a macrocyclic compound. The steric hindrance provided by the 2,6-dimethylphenyl moiety can influence the conformation of the resulting macrocycle. While specific examples detailing the use of this compound in macrocycle synthesis are not prevalent in the literature, the general methodology is well-established for other boronic acids. nih.govmdpi.com
In the field of medicinal chemistry, the biaryl motif is a privileged scaffold found in many biologically active compounds. nih.govnih.gov The ability to create sterically hindered biaryls using this compound allows researchers to explore novel chemical space in drug discovery programs. These complex architectures can serve as rigid scaffolds to which various functional groups can be attached, enabling the fine-tuning of pharmacological properties.
Utilization in the Synthesis of Advanced Organic Intermediates (excluding final material properties)
This compound serves as a key starting material for the synthesis of more complex and functionalized organic intermediates. nih.govgoogle.comgoogle.com These intermediates are not the final products themselves but are crucial precursors for the synthesis of pharmaceuticals, agrochemicals, and materials.
For example, a patent describes the synthesis of 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid, a complex intermediate for pharmaceutical applications. This synthesis involves a Suzuki-Miyaura coupling between a substituted naphthoate and 3-(1-adamantyl)-4-methoxyphenylboronic acid, a molecule with significant steric bulk similar to this compound. google.com The successful coupling demonstrates the utility of such hindered boronic acids in building up complex molecular frameworks that are several synthetic steps away from the final target molecule.
The following table outlines the synthesis of an advanced intermediate using a sterically hindered boronic acid via Suzuki-Miyaura coupling, showcasing the reaction's role in multi-step synthesis.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield (%) | Reference |
| Methyl 6-bromo-2-naphtenoate | 3-(1-Adamantyl)-4-methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 89 | google.com |
This table illustrates the use of a structurally analogous sterically hindered boronic acid in the synthesis of a complex organic intermediate.
The compatibility of the boronic acid functional group with a wide range of other chemical transformations allows for its incorporation at various stages of a synthetic sequence. researchgate.netrsc.org This versatility makes this compound and related compounds indispensable tools for organic chemists constructing advanced intermediates for a variety of research and industrial purposes. google.com
Elucidation of Molecular Structure and Electronic Properties through Advanced Spectroscopy
Advanced spectroscopic methods are indispensable for the detailed characterization of molecular structures. While specific experimental studies on this compound are not extensively documented in peer-reviewed literature, the application of standard spectroscopic techniques can be described based on well-established principles and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and spatial arrangement of atoms in a molecule. For this compound, ¹H and ¹³C NMR would provide critical data for structural confirmation.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the methyl group protons. The chemical shifts (δ) would be influenced by the electron-donating methoxy group and the steric bulk of the ortho-methyl groups. The aromatic protons would likely appear as a multiplet or distinct doublets in the aromatic region (approx. 6.5-7.5 ppm). The methoxy protons would present as a sharp singlet around 3.8 ppm, while the two methyl groups would also yield a singlet, likely in the 2.0-2.5 ppm range. The protons of the boronic acid group, B(OH)₂, would appear as a broad singlet, the position of which can be highly variable and dependent on solvent and concentration.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. chemicalbook.com Distinct signals would be expected for the ipso-carbon attached to the boronic acid group, the carbon bearing the methoxy group, the carbons with the methyl substituents, and the remaining aromatic carbons. The chemical shift of the carbon attached to the boron atom would be significantly affected by the nature of the boronic acid moiety. The methoxy carbon typically appears around 55 ppm. scielo.org.za
Conformational analysis of boronic acids can be complex due to potential rotation around the C-B bond and the possibility of forming dimeric or trimeric structures, particularly in the solid state. Variable temperature NMR studies could provide insights into these dynamic processes and the rotational barriers influenced by the sterically demanding ortho-methyl groups.
Expected ¹H NMR Chemical Shifts
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic CH | 6.5 - 7.5 | Multiplet |
| Methoxy (OCH₃) | ~3.8 | Singlet |
| Methyl (CH₃) | ~2.2 | Singlet |
Expected ¹³C NMR Chemical Shifts
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-B | 130 - 140 |
| Aromatic C-O | 155 - 165 |
| Aromatic C-H | 110 - 130 |
| Aromatic C-CH₃ | 135 - 145 |
| Methoxy (OCH₃) | ~55 |
O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid, often involved in hydrogen bonding.
C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methoxy groups are found just below 3000 cm⁻¹. scielo.org.za
C=C Stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.
B-O Stretching: A strong band characteristic of the boronic acid B-O bond is typically observed in the 1300-1400 cm⁻¹ region.
C-O Stretching: The aryl-alkyl ether C-O stretch of the methoxy group would appear in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.
Electronic Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within the molecule. nih.gov The absorption spectrum is dictated by the π-electron system of the benzene (B151609) ring, which is modified by the boronic acid, methoxy, and methyl substituents. One would expect to observe π → π* transitions. The position and intensity of the absorption maxima (λ_max) are influenced by these substituents. The electron-donating methyoxy and methyl groups would likely cause a bathochromic (red) shift compared to unsubstituted phenylboronic acid. Theoretical calculations using Time-Dependent DFT (TD-DFT) can be employed to predict and interpret the electronic transitions. nih.gov
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, analysis of related structures reveals common motifs. nih.gov Phenylboronic acids often form hydrogen-bonded dimers in the solid state, where two molecules are linked through their B(OH)₂ groups. nih.gov
A crystallographic study of this compound would precisely define the orientation of the methoxy and methyl groups relative to the boronic acid moiety. It would also quantify the degree of twisting of the boronic acid group out of the plane of the phenyl ring, a distortion expected due to the steric hindrance from the two ortho-methyl groups. This steric clash is a critical feature influencing the compound's reactivity in applications like Suzuki-Miyaura coupling.
Quantum Chemical Calculations for Understanding Reactivity and Selectivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deep insights into molecular properties where experimental data is scarce. lodz.pl
DFT calculations, for instance using the B3LYP functional with a basis set like 6-311++G(d,p), can be used to optimize the molecular geometry of this compound in the gas phase. researchgate.netnih.gov Such calculations would provide theoretical values for bond lengths, bond angles, and dihedral angles. A key parameter to investigate would be the dihedral angle between the plane of the phenyl ring and the C-B-O plane, which quantifies the steric effect of the ortho-methyl groups.
Furthermore, DFT can be used to calculate vibrational frequencies, which can be compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes. scielo.org.za The calculation of NMR chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) method can also be performed and compared with experimental results to validate the computed structure. nih.gov
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. unesp.br The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.
HOMO: Represents the ability of a molecule to donate electrons. For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl ring.
LUMO: Represents the ability of a molecule to accept electrons. The LUMO is likely to have significant contributions from the boron atom's empty p-orbital, making it the site for nucleophilic attack during catalytic cycles like the Suzuki coupling.
The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an important indicator of chemical stability and reactivity. nih.gov A smaller energy gap generally implies higher reactivity.
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.net
Calculated Reactivity Descriptors
| Descriptor | Formula | Interpretation |
|---|---|---|
| Ionization Potential (I) | I ≈ -E_HOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -E_LUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |
| Electronegativity (χ) | χ = (I + A) / 2 | Power of an atom/group to attract electrons. |
| Chemical Potential (μ) | μ = -χ | "Escaping tendency" of electrons. |
Advanced Spectroscopic Characterization and Quantum Chemical Investigations for Research Elucidation
Theoretical and Computational Chemistry
Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a powerful tool for elucidating the complex reaction mechanisms involving (3-Methoxy-2,6-dimethylphenyl)boronic acid. While direct computational studies exclusively focused on this specific molecule are not extensively documented in public literature, a robust understanding can be constructed by analyzing computational models of closely related, sterically hindered, and ortho-substituted arylboronic acids. These models are particularly insightful for predicting the geometries and energies of transition states in key organic reactions like the Suzuki-Miyaura cross-coupling.
The Suzuki-Miyaura reaction mechanism is generally understood to proceed through three primary stages: oxidative addition of an aryl halide to a palladium(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. For sterically hindered boronic acids such as this compound, computational models suggest that the transmetalation step is often the rate-determining step. The significant steric bulk from the two ortho-methyl groups can impede the approach of the boronic acid to the palladium complex, thereby increasing the activation energy of this step.
A critical feature in the computational modeling of this compound is the influence of the ortho-methoxy group. Studies on the closely related ortho-methoxyphenylboronic acid have suggested the possibility of a stabilizing palladium-oxygen chelation effect in the transition state. beilstein-journals.orgnih.gov This interaction, where the oxygen atom of the methoxy (B1213986) group coordinates with the palladium center, can lower the energy of the transition state, potentially accelerating the transmetalation step relative to analogues without such a coordinating group. This chelation can also influence the regioselectivity of the reaction when multiple coupling sites are available. beilstein-journals.org
Computational studies on model Suzuki-Miyaura reactions provide valuable data on the energetics of the reaction pathway. Although specific values for this compound are not available, the data from analogous systems offer a comparative framework. For instance, DFT calculations on the reaction of phenylboronic acid have been used to determine the activation energies for the key steps.
Table 1: Calculated Activation Energies for Key Steps in a Model Suzuki-Miyaura Reaction
| Reaction Step | Condition | Calculated Activation Energy (kcal/mol) | Reference Compound |
|---|---|---|---|
| Oxidative Addition | Neutral | 2.6 | Phenylboronic Acid |
| Transmetalation (Rate-Determining Step) | Neutral | 36.8 | Phenylboronic Acid |
| Transmetalation | Basic | 30.5 | Phenylboronate Anion |
| Reductive Elimination | Neutral | 17.7 | Phenylboronic Acid |
Data derived from a computational study on a palladium H-beta zeolite catalyst. nih.gov
Furthermore, the steric hindrance provided by the two ortho-methyl groups in this compound is expected to create a significant rotational barrier in the resulting biaryl products. This restricted rotation can lead to stable atropisomers. Computational modeling is crucial for quantifying these rotational barriers. For comparison, the rotational barrier for a biaryl system derived from ortho-methoxyphenylboronic acid has been determined experimentally and can be used as an analogue.
Table 2: Experimentally Determined Rotational Barrier for an Analogous Atropisomeric System
| Compound Type | Rotational Barrier (ΔG‡, kcal/mol) |
|---|---|
| Atropisomeric disubstituted 2,6-lutidine derivative | 21.7 |
Data from a time-dependent NMR analysis of a compound synthesized using ortho-methoxyphenylboronic acid. researchgate.net
Emerging Trends and Future Research Perspectives
Development of Novel Catalytic Systems Tailored for Challenging Transformations
The primary application of (3-Methoxy-2,6-dimethylphenyl)boronic acid lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. However, the presence of two ortho-methyl groups and a meta-methoxy group introduces significant steric hindrance around the boronic acid moiety, which can dramatically slow down or completely inhibit the key transmetalation step in the catalytic cycle. To address this, the development of highly active and sterically accommodating catalyst systems is paramount.
Recent advancements have focused on the design of sophisticated phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) that can facilitate the coupling of sterically demanding substrates. For instance, palladium complexes incorporating bulky and electron-rich phosphine ligands have shown promise in promoting the coupling of ortho-substituted arylboronic acids. These ligands can stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
Furthermore, catalyst systems that operate under milder reaction conditions are being explored to prevent the protodeboronation of the sensitive boronic acid, a common side reaction with sterically hindered substrates. The development of catalysts that are active at lower temperatures and with lower catalyst loadings is a key area of investigation.
| Catalyst System Component | Role in Overcoming Challenges | Key Research Findings |
| Bulky Phosphine Ligands | Increase catalyst stability and promote reductive elimination. | Buchwald-type biaryl phosphine ligands have demonstrated effectiveness in coupling sterically hindered partners. |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donating ability enhances catalyst activity. | PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) palladium-NHC complexes show promise for challenging couplings. researchgate.net |
| Palladacycle Precatalysts | Offer high stability and activity at low loadings. | Palladacycles with NHC ligands have been used for the synthesis of di- and tri-ortho-substituted biaryls. |
| Aqueous Solvent Systems | Can accelerate the reaction rate and improve yields. | The use of aqueous base solutions can facilitate the transmetalation step. tcichemicals.com |
Integration of Advanced Computational Tools for Predictive Synthesis and Reaction Design
The complexity of reactions involving sterically hindered substrates like this compound makes them ideal candidates for the application of advanced computational tools. Density Functional Theory (DFT) calculations are increasingly being used to elucidate reaction mechanisms and predict the outcomes of challenging cross-coupling reactions.
Computational models can help in understanding the intricate details of the catalytic cycle, including the energies of transition states and intermediates. This knowledge is invaluable for the rational design of new catalysts and the optimization of reaction conditions. For instance, DFT studies can predict which ligand structures are most likely to be effective for a given substrate combination, thereby reducing the amount of empirical screening required. nih.gov
Predictive models are also being developed to forecast the success of a given cross-coupling reaction based on the properties of the substrates and catalyst. These models can take into account steric and electronic parameters to provide a quantitative prediction of the reaction yield and selectivity. As these computational tools become more sophisticated and accessible, they will play an increasingly important role in accelerating the discovery and development of new synthetic methods involving challenging building blocks like this compound.
| Computational Tool | Application in Synthesis Design | Potential Impact |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and transition state analysis. | Rational design of more efficient and selective catalysts. |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting reaction outcomes based on substrate and ligand properties. | Reduced reliance on empirical screening and faster optimization of reaction conditions. |
| Molecular Dynamics (MD) Simulations | Understanding the dynamic behavior of catalysts and substrates in solution. | Insights into solvent effects and catalyst deactivation pathways. |
Q & A
Q. What are the primary synthetic challenges in preparing (3-Methoxy-2,6-dimethylphenyl)boronic acid, and what protection strategies are employed?
Boronic acids are prone to trimerization (forming boroxines) and dehydration during synthesis. To mitigate this, protection strategies such as derivatization with diols (e.g., pinacol) are used to stabilize the boronic acid as a boronic ester. After synthesis, acidic hydrolysis regenerates the free boronic acid. Phase-transfer catalysis can also selectively stabilize boronic acids in aqueous phases during purification .
Q. How can researchers characterize this compound using mass spectrometry, considering its tendency to trimerize?
MALDI-MS with derivatization is effective. For example, on-plate esterification using 2,5-dihydroxybenzoic acid (DHB) as both matrix and derivatizing agent prevents trimerization by forming stable boronic esters. This enables sequencing of boronic acid-containing peptides, even with multiple boronic acid groups . For impurities, LC-MS/MS in MRM mode detects underivatized boronic acids at ppm levels, bypassing derivatization steps .
Q. What experimental approaches are used to study the diol-binding affinity of this compound?
Binding kinetics are quantified via stopped-flow fluorescence assays , which measure kon and koff rates for sugar interactions (e.g., fructose > tagatose > glucose). Thermodynamic affinity is determined via isothermal titration calorimetry (ITC) or fluorescence titrations at physiological pH. Structural insights are gained through co-crystallization with target proteins (e.g., proteasome inhibitors) .
Advanced Research Questions
Q. How do structural modifications of this compound influence its binding kinetics with biomolecules like sugars?
Substituents on the aryl ring modulate Lewis acidity and steric effects. For example, electron-withdrawing groups (e.g., fluorine) enhance boronic acid reactivity, accelerating diol-binding kon rates. Methoxy groups improve solubility but may reduce affinity. Computational docking and molecular dynamics simulations predict binding modes, validated by kinetic assays .
Q. What methodologies are effective in analyzing the thermal stability and degradation pathways of aryl boronic acids?
Thermogravimetric analysis (TGA) under nitrogen or air reveals decomposition temperatures and pathways. For instance, boronic acids with bulky substituents (e.g., pyrene-1-boronic acid) show stability up to 600°C. Degradation products (e.g., boric oxide) are identified via coupled FTIR or GC-MS .
Q. How can this compound be incorporated into drug design, particularly as a bioisostere?
Boronic acids mimic carboxylates or hydroxyl groups in enzyme active sites. For example, in proteasome inhibitors like Bortezomib, the boronic acid forms reversible covalent bonds with catalytic threonine residues. Rational design combines substrate mimicry (e.g., peptide backbones) with boronic acid electrophilicity. In tubulin inhibitors, boronic acids replace phenolic -OH groups, enhancing potency .
Q. What strategies mitigate boronic acid trimerization during MALDI-MS analysis, and how can sequencing be optimized?
Pinacol ester derivatization eliminates trimerization by blocking boronic acid reactivity. Alternatively, using DHB matrix promotes in situ esterification, stabilizing ions for MS/MS sequencing. For branched peptides, single-bead analysis combined with collision-induced dissociation (CID) deciphers complex sequences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
